molecular formula C8H9FN2OS B12586710 N-(4-Fluorophenyl)-N-methoxythiourea CAS No. 643042-50-6

N-(4-Fluorophenyl)-N-methoxythiourea

Cat. No.: B12586710
CAS No.: 643042-50-6
M. Wt: 200.24 g/mol
InChI Key: AXEPHMKTBIWMFP-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N-methoxythiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of a fluorophenyl group and a methoxy group in its structure makes this compound a compound of interest for researchers due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-methoxythiourea typically involves the reaction of 4-fluoroaniline with methoxyisothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-fluoroaniline in ethanol.
  • Add methoxyisothiocyanate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-methoxythiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorophenyl)-N-methoxythiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-methoxythiourea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group can enhance its binding affinity to certain proteins, making it a potent inhibitor. Pathways involved may include the inhibition of metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)thiourea: Lacks the methoxy group, which may affect its biological activity.

    N-(4-Methoxyphenyl)thiourea: Contains a methoxy group but lacks the fluorine atom, leading to different chemical properties.

    N-Phenyl-N-methoxythiourea: Similar structure but without the fluorine substitution.

Uniqueness

N-(4-Fluorophenyl)-N-methoxythiourea is unique due to the presence of both the fluorophenyl and methoxy groups. This combination can enhance its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and binding interactions.

Properties

CAS No.

643042-50-6

Molecular Formula

C8H9FN2OS

Molecular Weight

200.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-methoxythiourea

InChI

InChI=1S/C8H9FN2OS/c1-12-11(8(10)13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,13)

InChI Key

AXEPHMKTBIWMFP-UHFFFAOYSA-N

Canonical SMILES

CON(C1=CC=C(C=C1)F)C(=S)N

Origin of Product

United States

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